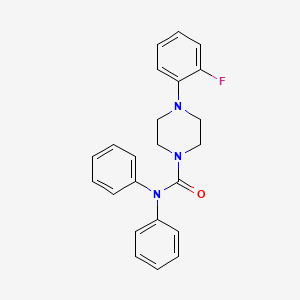

4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or other standard organic chemistry procedures .Scientific Research Applications

Fluorinated Compounds in Research

Synthetic Chemistry : Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in the synthesis of various materials, including pharmaceuticals and agrochemicals. The development of practical methods for the synthesis of fluorinated biphenyl derivatives showcases the importance of fluorinated compounds in synthetic chemistry and material science (Qiu et al., 2009).

Environmental Science : The study of fluorinated alternatives to long-chain perfluoroalkyl substances (PFAS) highlights the environmental impact of fluorinated compounds. These substances are used in various commercial products, and understanding their environmental fate and potential risks is crucial for risk assessment and management (Wang et al., 2013).

Medical Diagnostics : Fluorophores, including fluorinated compounds, are used in molecular imaging for cancer diagnosis. The study of the toxicity of organic fluorophores used in molecular imaging emphasizes the need for understanding the safety profiles of these compounds before clinical application (Alford et al., 2009).

Pharmaceutical Chemistry : Phenylpiperazine derivatives, which share a structural motif with the compound of interest, have been identified as having potential psychotropic activity. Research in this area could suggest possible applications of "4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide" in developing new pharmaceuticals (Maia et al., 2012).

Mechanism of Action

Target of Action

The primary target of 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function . It has been found to be more selective towards ENT2 than ENT1 . The inhibition of ENTs disrupts the normal function of these transporters, leading to changes in nucleotide synthesis and adenosine regulation .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis and adenosine regulation pathways . These pathways are crucial for various cellular functions, including energy transfer, signal transduction, and synthesis of nucleic acids. Disruption of these pathways can lead to various downstream effects, impacting cellular function and potentially leading to cell death .

Pharmacokinetics

Similar compounds have been studied, and their absorption, distribution, metabolism, and excretion (adme) properties have been characterized . These properties impact the bioavailability of the compound, influencing its effectiveness and potential side effects .

Result of Action

The result of the action of 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide is the inhibition of ENTs, leading to disruption of nucleotide synthesis and adenosine regulation . This can have various molecular and cellular effects, potentially leading to cell death .

properties

IUPAC Name |

4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O/c24-21-13-7-8-14-22(21)25-15-17-26(18-16-25)23(28)27(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHVVVKIALSGBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide](/img/structure/B2928830.png)

![7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2928837.png)

![1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2928841.png)

![1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2928842.png)

![3-[[4-(2-Ethoxyacetyl)-3,5-dihydro-2H-1,4-benzoxazepin-8-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2928847.png)

![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2928848.png)